molecular formula C8H5F2IO3 B1437251 4-(Difluoromethoxy)-3-iodobenzoic acid CAS No. 1131588-14-1

4-(Difluoromethoxy)-3-iodobenzoic acid

Cat. No.: B1437251
CAS No.: 1131588-14-1
M. Wt: 314.02 g/mol
InChI Key: RQJBTOZFVXVMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethoxy)-3-iodobenzoic acid is an organic compound that features both difluoromethoxy and iodine substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-iodobenzoic acid typically involves the introduction of the difluoromethoxy group and the iodine atom onto a benzoic acid derivative. One common method involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative, such as 4-hydroxybenzoic acid.

    Introduction of Difluoromethoxy Group: The hydroxyl group of the starting material is converted to a difluoromethoxy group using a difluoromethylating reagent, such as difluoromethyl ether.

    Iodination: The difluoromethoxy-substituted benzoic acid is then iodinated using an iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(Difluoromethoxy)-3-azidobenzoic acid, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.

Scientific Research Applications

4-(Difluoromethoxy)-3-iodobenzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart unique properties, such as enhanced thermal stability or specific electronic characteristics.

    Chemical Biology: The compound can be used as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-iodobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethoxy)-3-chlorobenzoic acid: Similar structure but with a chlorine atom instead of iodine.

    4-(Difluoromethoxy)-3-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.

    4-(Methoxy)-3-iodobenzoic acid: Similar structure but with a methoxy group instead of difluoromethoxy.

Uniqueness

4-(Difluoromethoxy)-3-iodobenzoic acid is unique due to the presence of both the difluoromethoxy group and the iodine atom. The difluoromethoxy group imparts distinct electronic and steric properties, while the iodine atom provides opportunities for specific chemical transformations and interactions. This combination of functional groups makes the compound particularly valuable in various research and industrial applications.

Properties

IUPAC Name

4-(difluoromethoxy)-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2IO3/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJBTOZFVXVMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660974
Record name 4-(Difluoromethoxy)-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131588-14-1
Record name 4-(Difluoromethoxy)-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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